Tmppaa

Description

Structure

3D Structure

Properties

IUPAC Name |

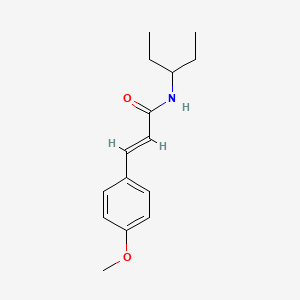

(E)-3-(4-methoxyphenyl)-N-pentan-3-ylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-4-13(5-2)16-15(17)11-8-12-6-9-14(18-3)10-7-12/h6-11,13H,4-5H2,1-3H3,(H,16,17)/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPXCFGAFVLQEJK-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NC(=O)C=CC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)NC(=O)/C=C/C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of Trimethylolpropane Phosphite

Introduction

Trimethylolpropane phosphite (TMPP), also known by its IUPAC name 4-ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane, is a bicyclic phosphite ester with the chemical formula C₆H₁₁O₃P.[1][2][3] It presents as a white, waxy solid at room temperature and is utilized primarily as a ligand in organometallic chemistry and catalysis.[2] Its distinctive cage-like structure imparts unique chemical properties, including high basicity and a small steric footprint, making it a subject of interest for researchers in synthetic chemistry and materials science.[2] This document provides a comprehensive overview of its structure, properties, synthesis, and experimental considerations for professionals in research and drug development.

Chemical Structure and Properties

The core of trimethylolpropane phosphite is a rigid bicyclo[2.2.2]octane framework, where a phosphorus atom and a quaternary carbon serve as the bridgeheads. Three oxygen atoms bridge the phosphorus atom to the three methylene groups attached to the central ethyl-substituted carbon. This arrangement forms a compact and sterically constrained cage structure, often abbreviated as "EtCage". The phosphorus atom is in the +3 oxidation state, characteristic of a phosphite ester.

The molecule's rigidity and the electronegativity of the oxygen atoms influence the electronic properties of the phosphorus atom, making it a strong σ-donor, a property that is highly valuable in its role as a ligand for transition metals.

Physicochemical Data

A summary of the key quantitative properties of trimethylolpropane phosphite is presented below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 824-11-3 | |

| Molecular Formula | C₆H₁₁O₃P | |

| Molecular Weight | 162.12 g/mol | |

| IUPAC Name | 4-ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 53-58 °C | |

| Boiling Point | 100 °C @ 8 mmHg | |

| Solubility | Insoluble in water; Soluble in various organic solvents (e.g., methanol, toluene, acetone) | |

| Ligand Cone Angle | 101° |

Visualization of Chemical Structure

The following diagram illustrates the bicyclic cage structure of trimethylolpropane phosphite.

Experimental Protocols: Synthesis

Trimethylolpropane phosphite is typically synthesized via one of two primary methods: the reaction of trimethylolpropane with a phosphorus source like phosphorus trichloride, or through a transesterification reaction with another phosphite ester, such as trimethyl phosphite.

General Protocol for Synthesis via Transesterification

This method is often preferred as it avoids the use of corrosive phosphorus trichloride and the generation of HCl byproduct.

-

Reactant Preparation : Trimethylolpropane (EtC(CH₂OH)₃) and trimethyl phosphite (P(OMe)₃) are combined in a reaction vessel, typically in equimolar amounts. The reaction can be performed with or without a solvent.

-

Reaction Conditions : The mixture is heated. The reaction proceeds via the elimination of methanol (MeOH), which is often removed by distillation to drive the reaction to completion. The reaction equation is: P(OMe)₃ + EtC(CH₂OH)₃ → 3 MeOH + EtC(CH₂O)₃P

-

Purification : After the reaction is complete (as determined by the cessation of methanol evolution), the crude product is purified. This is commonly achieved by vacuum distillation or recrystallization from a suitable organic solvent.

-

Characterization : The final product's identity and purity are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (³¹P and ¹H), melting point analysis, and mass spectrometry.

The following diagram outlines the general workflow for the synthesis of trimethylolpropane phosphite.

Structural Significance and Applications

The rigid, cage-like structure of TMPP is directly responsible for its utility in chemistry.

-

Ligand in Catalysis : The small ligand cone angle (101°) and strong electron-donating (basic) nature make TMPP an effective ligand for transition metals in catalysis. It has been used in reactions such as hydrogenation, hydroformylation, and polymerization.

-

Flame Retardancy : TMPP is explored as a flame retardant in polymeric materials and textile coatings. Its phosphorus content contributes to the formation of a protective char layer upon combustion, inhibiting the spread of flames.

-

Reactivity : The compound can form an isolable ozonide, which decomposes to release singlet oxygen. It also reacts slowly with water to produce phosphorous acid and trimethylolpropane.

Safety Considerations

For professionals in research and drug development, it is critical to note that trimethylolpropane phosphite is highly toxic and classified as a convulsant. It is fatal if swallowed and toxic in contact with skin. The LD50 in mice (intraperitoneal) is reported as 1.1 mg/kg. All handling should be performed with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

References

Synthesis of 4-Phosphonooxy-TEMPO (TMPPA): A Technical Guide for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the laboratory-scale synthesis of 4-Phosphonooxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TMPPA), a stable nitroxide radical with significant potential in various research and development applications. This document outlines a feasible synthetic protocol, presents relevant data in a structured format, and includes visualizations of the experimental workflow and a relevant biological pathway.

Introduction

4-Phosphonooxy-TEMPO (TMPPA) is a water-soluble derivative of the well-known stable nitroxide radical, TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). The precursor, 4-Hydroxy-TEMPO, is a readily available and cost-effective starting material.[1][2] The introduction of a phosphonate group enhances the molecule's utility in biological systems, particularly as a spin probe for electron paramagnetic resonance (EPR) studies and as a potential antioxidant agent. 4-Hydroxy-TEMPO itself has been investigated for its ability to mitigate reactive oxygen species (ROS), suggesting that its derivatives may possess similar or enhanced properties.[1] This guide details a synthetic route for the phosphorylation of 4-Hydroxy-TEMPO to yield TMPPA, providing researchers with the necessary information for its preparation in a laboratory setting.

Synthetic Pathway Overview

The synthesis of TMPPA from 4-Hydroxy-TEMPO involves the phosphorylation of the hydroxyl group. A common method for creating such a phosphate ester is through reaction with a suitable phosphorylating agent, such as diethyl chlorophosphate, followed by deprotection of the ethyl groups.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of TMPPA. Please note that actual results may vary depending on specific experimental conditions and purification efficiency.

| Parameter | Value |

| Starting Material | |

| 4-Hydroxy-TEMPO Molar Mass | 172.24 g/mol |

| Intermediate | |

| Diethyl (2,2,6,6-tetramethyl-1-piperidinyloxy)-4-yl phosphate Yield | 85-95% |

| Final Product | |

| TMPPA (4-Phosphonooxy-TEMPO) Yield | 70-85% (after hydrolysis) |

| Purity (by HPLC) | >98% |

| Characterization Data (Hypothetical) | |

| 1H NMR (D2O, 400 MHz) δ (ppm) | 4.21 (m, 1H), 1.95 (m, 2H), 1.68 (m, 2H), 1.25 (s, 6H), 1.18 (s, 6H) |

| 13C NMR (D2O, 100 MHz) δ (ppm) | 68.5, 60.2, 45.1, 32.7 |

| 31P NMR (D2O, 162 MHz) δ (ppm) | 2.54 |

| Mass Spectrometry (ESI-) m/z | [M-H]- calculated for C9H18NO5P: 252.09, found: 252.11 |

Experimental Protocols

This section provides a detailed, two-step protocol for the synthesis of TMPPA.

Step 1: Synthesis of Diethyl (2,2,6,6-tetramethyl-1-piperidinyloxy)-4-yl phosphate

-

Materials:

-

4-Hydroxy-TEMPO (1.0 eq)

-

Anhydrous Pyridine or Triethylamine (as solvent and base)

-

Diethyl chlorophosphate (1.1 eq)

-

Anhydrous Diethyl Ether

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

-

Argon or Nitrogen atmosphere

-

-

Procedure:

-

Dissolve 4-Hydroxy-TEMPO in anhydrous pyridine under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add diethyl chlorophosphate dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding cold water.

-

Extract the aqueous layer with diethyl ether (3x).

-

Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield the intermediate as an orange oil.

-

Step 2: Hydrolysis to 4-Phosphonooxy-TEMPO (TMPPA)

-

Materials:

-

Diethyl (2,2,6,6-tetramethyl-1-piperidinyloxy)-4-yl phosphate (1.0 eq)

-

Bromotrimethylsilane (TMSBr) (2.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Methanol

-

Argon or Nitrogen atmosphere

-

-

Procedure:

-

Dissolve the purified intermediate in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add bromotrimethylsilane dropwise.

-

Allow the reaction to stir at room temperature for 2-4 hours.

-

Monitor the reaction by 31P NMR spectroscopy to confirm the deprotection.[3]

-

Upon completion, evaporate the solvent and excess TMSBr under reduced pressure.

-

Add methanol to the residue and stir for 30 minutes to hydrolyze the silyl ether.

-

Remove all volatiles under vacuum to yield TMPPA as a solid. The product can be further purified by recrystallization if necessary.

-

Visualizations

Experimental Workflow

Caption: Synthetic workflow for TMPPA production.

Antioxidant Signaling Pathway

Caption: Role of TMPPA in mitigating ROS damage.

References

An In-depth Technical Guide on the Core Mechanism of Action of TMPPAA as a Ligand for the 5-HT3 Receptor

Audience: Researchers, scientists, and drug development professionals.

Introduction

trans-3-(4-methoxyphenyl)-N-(pentan-3-yl)acrylamide (TMPPAA) is a novel small molecule that acts as a ligand for the 5-hydroxytryptamine type 3 (5-HT3) receptor.[1] The 5-HT3 receptor is a member of the Cys-loop superfamily of ligand-gated ion channels and is unique among serotonin receptors in that it is directly coupled to an ion channel.[2][3] These receptors are pentameric structures composed of five subunits surrounding a central ion-conducting pore.[2] Upon binding of the endogenous ligand serotonin (5-HT), the channel opens, allowing the influx of cations (primarily Na+, K+, and Ca2+), which leads to neuronal depolarization and excitation.[2] 5-HT3 receptors are implicated in a variety of physiological and pathological processes, including emesis, irritable bowel syndrome, and neuropsychiatric disorders.

This compound exhibits a complex and dual mechanism of action at the 5-HT3A receptor, functioning as both an allosteric agonist and a positive allosteric modulator (PAM). This dual functionality, coupled with its distinct chemical structure compared to orthosteric 5-HT3 receptor ligands, makes this compound a valuable tool for studying the modulation and activation of Cys-loop receptors. This guide provides a comprehensive overview of the mechanism of action of this compound, including its quantitative pharmacological profile, the signaling pathways it modulates, and the experimental protocols used for its characterization.

Core Mechanism of Action: A Dual Role

This compound's interaction with the 5-HT3 receptor is multifaceted. It does not compete with the endogenous ligand, 5-HT, for its binding site (the orthosteric site). Instead, it binds to a distinct site on the receptor, known as an allosteric site, located within the transmembrane domain. This interaction leads to two distinct functional outcomes:

-

Allosteric Agonism: this compound can directly activate the 5-HT3 receptor in the absence of 5-HT. This classifies it as an allosteric agonist. Electrophysiological studies have shown that this compound can evoke inward currents in cells expressing 5-HT3A receptors, although the characteristics of these currents, such as desensitization kinetics, differ significantly from those induced by 5-HT.

-

Positive Allosteric Modulation (PAM): In the presence of 5-HT, this compound enhances the receptor's response to the endogenous ligand. This potentiation of the 5-HT-mediated signal is the hallmark of a positive allosteric modulator. The allosteric interaction is reciprocal, as 5-HT can also potentiate the responses evoked by this compound.

This dual activity as an "ago-PAM" suggests that this compound stabilizes a conformational state of the receptor that is conducive to channel opening, thereby both increasing the likelihood of activation in the absence of the orthosteric agonist and augmenting the efficacy of the orthosteric agonist when it is present.

Quantitative Pharmacological Profile

The functional properties of this compound have been quantified using electrophysiological recordings in heterologous expression systems, such as COS-7 cells and Xenopus oocytes, expressing the human 5-HT3A receptor. The following tables summarize the key quantitative data.

Table 1: Agonist Properties of this compound at the 5-HT3A Receptor

| Parameter | Cell System | Value | Efficacy (relative to 5-HT) | Reference |

| EC50 | COS-7 cells | Equipotent with 5-HT | Highly-efficacious partial agonist | |

| EC50 | Xenopus oocytes | Less potent than 5-HT | Partial agonist |

Table 2: Positive Allosteric Modulatory Effects of this compound on 5-HT-Evoked Responses

| Parameter | Observation | Reference |

| Potentiation | This compound potentiates 5-HT-mediated signaling at the 5-HT3A receptor. | |

| Reciprocal Potentiation | 5-HT potentiates this compound-evoked responses, confirming an allosteric interaction. |

Signaling Pathway of the 5-HT3 Receptor

The 5-HT3 receptor is a ligand-gated ion channel, and its signaling is direct and rapid. The binding of an agonist to the extracellular domain of the receptor induces a conformational change that opens the integral ion pore. This allows for the rapid influx of cations, leading to depolarization of the cell membrane and the generation of an excitatory postsynaptic potential (EPSP).

Below is a diagram illustrating the direct signaling pathway of the 5-HT3 receptor and the modulatory action of this compound.

Caption: Signaling pathway of the 5-HT3 receptor with this compound modulation.

Experimental Methodologies

The characterization of this compound's mechanism of action relies on several key experimental techniques.

This is a primary method for studying the function of ligand-gated ion channels expressed in a heterologous system.

-

Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated. They are then injected with cRNA encoding the 5-HT3A receptor subunit and incubated for several days to allow for receptor expression on the plasma membrane.

-

Recording Setup: An oocyte is placed in a recording chamber and continuously perfused with a saline solution (e.g., ND96). Two microelectrodes, filled with a high concentration of KCl (e.g., 3 M), are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired holding potential (e.g., -60 mV).

-

Ligand Application: Agonists and modulators are dissolved in the perfusion solution and applied to the oocyte. The resulting ion flow through the 5-HT3 receptors is measured as an electrical current.

-

Data Analysis: Dose-response curves are generated by applying increasing concentrations of the agonist to determine parameters like EC50 and maximal response (Imax). To study modulation, a fixed concentration of the modulator (e.g., this compound) is co-applied with varying concentrations of the agonist (e.g., 5-HT).

This technique offers higher resolution recordings from single cells.

-

Cell Culture and Transfection: Mammalian cells, such as COS-7 or HEK293, are cultured and transiently transfected with a plasmid containing the cDNA for the 5-HT3A receptor.

-

Whole-Cell Recording: A glass micropipette with a very fine tip is brought into contact with the cell membrane. A tight seal is formed, and the membrane patch under the pipette is ruptured to gain electrical access to the cell's interior. The membrane potential is clamped, and currents are recorded in response to ligand application.

-

Data Analysis: Similar to TEVC, this method is used to determine the potency and efficacy of agonists and the effects of modulators.

These assays are used to study the binding of ligands to receptors, including the interactions of allosteric modulators.

-

Membrane Preparation: Cells or tissues expressing the 5-HT3 receptor are homogenized, and the cell membranes are isolated by centrifugation.

-

Assay Procedure: The membranes are incubated with a radiolabeled ligand that binds to the receptor (e.g., [3H]granisetron). To determine the affinity of an unlabeled compound, a competition binding assay is performed where increasing concentrations of the unlabeled ligand are added to compete with the radioligand for binding. For studying allosteric modulators, the assay is performed in the presence of the modulator to see how it affects the binding of the radiolabeled orthosteric ligand.

-

Separation and Counting: After incubation, the bound radioligand is separated from the unbound radioligand, typically by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.

-

Data Analysis: The data are used to calculate binding parameters such as the inhibition constant (Ki) or the dissociation constant (Kd).

Experimental Workflow for Characterizing an Allosteric Modulator

The following diagram outlines a typical workflow for the discovery and characterization of a novel allosteric modulator like this compound.

References

- 1. Delineation of the functional properties and the mechanism of action of this compound, an allosteric agonist and positive allosteric modulator of 5-HT3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-HT3 receptor - Wikipedia [en.wikipedia.org]

- 3. What are 5-HT3 receptor agonists and how do they work? [synapse.patsnap.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Trimethylolpropane Triacrylate (TMPTA) and an Overview of the Biologically Active Molecule TMPPAA

Disclaimer: The acronym "TMPPA" is not a standard chemical identifier. This guide provides a comprehensive overview of Trimethylolpropane Triacrylate (TMPTA) , a widely used industrial chemical for which extensive data is available. Additionally, it includes a summary of the known properties of trans-3-(4-methoxyphenyl)-N-(pentan-3-yl)acrylamide (TMPPAA) , a compound of interest in drug development, for which publicly available data is limited.

Part 1: Trimethylolpropane Triacrylate (TMPTA)

Trimethylolpropane triacrylate (TMPTA) is a trifunctional acrylate ester monomer utilized extensively in the manufacturing of plastics, adhesives, inks, and coatings. Its trifunctionality allows for the formation of highly cross-linked polymers, imparting desirable properties such as weather, chemical, and water resistance, as well as good abrasion resistance.

Physical and Chemical Properties of TMPTA

The physical and chemical properties of TMPTA are summarized in the tables below.

Table 1: Physical Properties of Trimethylolpropane Triacrylate (TMPTA)

| Property | Value | Reference |

| Appearance | Colorless to slightly yellow liquid | [1] |

| Molecular Formula | C₁₅H₂₀O₆ | [2] |

| Molar Mass | 296.32 g/mol | [2] |

| Density | 1.10 - 1.11 g/cm³ at 20-25 °C | [1][2] |

| Melting Point | Approximately -15 °C to -20 °C | |

| Boiling Point | Approximately 225 °C to >200 °C at 1 mm Hg | |

| Refractive Index | 1.4723 - 1.474 at 20-25 °C | |

| Viscosity | 106 cP at 25 °C | |

| Flash Point | 194.5 °C | |

| Autoignition Temperature | 385 °C | |

| Surface Tension | 36.1 dynes/cm |

Table 2: Chemical Properties and Solubility of Trimethylolpropane Triacrylate (TMPTA)

| Property | Value/Description | Reference |

| IUPAC Name | 2-Ethyl-2-{[(prop-2-enoyl)oxy]methyl}propane-1,3-diyl di(prop-2-enoate) | |

| CAS Number | 15625-89-5 | |

| Solubility in Water | 500 mg/L at 20 °C (Insoluble) | |

| Solubility in Organic Solvents | Soluble in many organic solvents | |

| Reactivity | High reactivity; can undergo rapid cross-linking reactions under UV or electron beam irradiation. Polymerizes when exposed to free radicals. | |

| LogP (Octanol/Water Partition Coefficient) | 2.75 |

Experimental Protocols

1.2.1 Synthesis of Trimethylolpropane Triacrylate (TMPTA)

A common method for the synthesis of TMPTA is the esterification of trimethylolpropane with acrylic acid.

-

Reaction: Trimethylolpropane + 3 Acrylic Acid → Trimethylolpropane Triacrylate + 3 H₂O

-

Procedure Outline:

-

Trimethylolpropane and acrylic acid are charged into a reactor equipped with a stirrer, thermometer, and a condenser.

-

An acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) and a polymerization inhibitor (e.g., hydroquinone monomethyl ether - MEHQ) are added.

-

A water-carrying agent (e.g., cyclohexane or toluene) is often used to facilitate the removal of water by azeotropic distillation.

-

The reaction mixture is heated to reflux. The water formed during the reaction is continuously removed.

-

The reaction is monitored until the desired conversion is achieved (e.g., by measuring the acid number).

-

The crude product is then purified, which may involve neutralization of the catalyst, washing, and distillation to remove the solvent and unreacted starting materials.

-

1.2.2 Analytical Characterization of TMPTA

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The ¹H NMR spectrum of TMPTA is characterized by signals corresponding to the vinyl protons of the acrylate groups (typically in the range of 5.8-6.4 ppm), the methylene protons adjacent to the ester oxygen atoms, and the ethyl group protons of the trimethylolpropane backbone.

-

¹³C NMR: The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbons of the ester groups, the double-bonded carbons of the acrylate groups, and the carbons of the trimethylolpropane core.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry can be used to confirm the molecular weight of TMPTA. Due to its relatively low volatility, techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) may be employed. The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of TMPTA (296.32 g/mol ).

-

Logical Workflow for TMPTA Synthesis and Analysis

Caption: Workflow for the synthesis, purification, and analysis of TMPTA.

Part 2: trans-3-(4-methoxyphenyl)-N-(pentan-3-yl)acrylamide (this compound)

trans-3-(4-methoxyphenyl)-N-(pentan-3-yl)acrylamide (this compound) is a novel compound identified as an allosteric agonist and positive allosteric modulator of the 5-hydroxytryptamine type 3 (5-HT3) receptor. This receptor is a ligand-gated ion channel, and its modulation is a target for therapeutic intervention in conditions such as nausea and vomiting.

Physical and Chemical Properties of this compound

Biological Activity and Mechanism of Action

This compound exhibits a dual action at the 5-HT3A receptor:

-

Allosteric Agonist: It can directly activate the receptor, leading to ion channel opening.

-

Positive Allosteric Modulator (PAM): It can potentiate the response of the receptor to the endogenous ligand, serotonin (5-HT).

The binding site for this compound is believed to be within the transmembrane domain of the 5-HT3A receptor, distinct from the orthosteric binding site for serotonin.

Signaling Pathway of this compound at the 5-HT3 Receptor

The 5-HT3 receptor is a pentameric ligand-gated ion channel. Upon activation, it allows the influx of cations (primarily Na⁺ and K⁺), leading to depolarization of the neuronal membrane.

Caption: Signaling pathway of this compound at the 5-HT3 receptor.

Experimental Protocols for this compound

Detailed experimental protocols for the synthesis and analytical characterization of this compound are not widely published. However, its functional properties have been characterized using electrophysiological recordings in cells expressing the 5-HT3A receptor, such as COS-7 cells and Xenopus oocytes.

This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information on TMPTA is based on publicly available data. The information on this compound is based on limited published research and should be supplemented with further investigation.

References

An In-depth Technical Guide to the Early Research on Trimethylolpropane Phosphite

Introduction

Trimethylolpropane phosphite, systematically named 4-Ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane and often abbreviated as EtCage, is a bicyclic phosphite ester with the chemical formula C₆H₁₁O₃P.[1][2] Early research into this compound revealed its unique rigid structure, which imparts distinct chemical and physical properties compared to its acyclic counterparts.[1] It is a white, waxy solid at room temperature, and its discovery and characterization have paved the way for its use in coordination chemistry and various industrial applications.[2] This guide provides a detailed overview of the foundational research on its synthesis, characterization, and initial applications.

Synthesis Protocols

Early research established two primary methods for the synthesis of trimethylolpropane phosphite. The most common method involves the reaction of trimethylolpropane with phosphorus trichloride, while an alternative route uses a transesterification reaction.

Reaction with Phosphorus Trichloride

This established method involves the nucleophilic substitution of chloride ions in phosphorus trichloride (PCl₃) by the hydroxyl groups of trimethylolpropane.[1] The reaction produces hydrogen chloride (HCl) as a byproduct, which is neutralized by a base, such as triethylamine. Yields for this synthesis are typically high, often ranging from 80% to 95% under optimized conditions.

Experimental Protocol: The synthesis is generally performed under an inert atmosphere to prevent side reactions with moisture or oxygen.

-

Trimethylolpropane and a suitable base (e.g., triethylamine) are dissolved in an appropriate anhydrous solvent (e.g., toluene or diethyl ether). A slight excess of trimethylolpropane is often used to ensure the complete consumption of the phosphorus trichloride.

-

The solution is cooled in an ice bath.

-

Phosphorus trichloride, dissolved in the same solvent, is added dropwise to the cooled solution with vigorous stirring. The molar ratio of the base to phosphorus trichloride is maintained at 3:1 to neutralize the HCl produced.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion.

-

The resulting precipitate (triethylamine hydrochloride) is removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure, yielding the crude product.

-

The crude trimethylolpropane phosphite is then purified, typically by recrystallization or sublimation.

References

An In-depth Technical Guide on the Stability and Storage of Trimethyl Phosphonoacetate (TMPPA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Trimethyl phosphonoacetate (TMPPA). TMPPA, a phosphonate ester, is a versatile reagent in organic synthesis, notably in the Horner-Wadsworth-Emmons reaction. Understanding its stability profile is critical for its effective use in research and development, ensuring the integrity of experimental results and the quality of synthesized products.

Chemical Properties of Trimethyl Phosphonoacetate

| Property | Value | Source |

| CAS Number | 5927-18-4 | [1][2] |

| Molecular Formula | C₅H₁₁O₅P | [1][3] |

| Molecular Weight | 182.11 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 118 °C at 0.85 mmHg | |

| Density | 1.125 g/mL at 25 °C | |

| Solubility | Soluble in organic solvents (dichloromethane, tetrahydrofuran, ether); slightly miscible with water. |

Stability Profile

Trimethyl phosphonoacetate is a chemically stable compound under recommended storage conditions. However, it is susceptible to degradation under certain environmental stresses, primarily hydrolysis, thermal decomposition, and photodegradation.

Phosphonate esters, including TMPPA, are known to undergo hydrolysis under both acidic and basic conditions. The C-P bond in phosphonates is notably resistant to cleavage, but the P-O-C ester linkages are more labile.

-

Acid-Catalyzed Hydrolysis : Under acidic conditions, the hydrolysis of phosphonate esters can occur, often proceeding via an SN1-like pathway involving the formation of a carbocation. The rate of hydrolysis is influenced by the stability of the carbocation formed from the alcohol moiety.

-

Base-Catalyzed Hydrolysis : In basic media, hydrolysis proceeds through a nucleophilic attack at the phosphorus center (BAc2 mechanism). The reaction rate is sensitive to steric hindrance around the phosphorus atom. The methylene group in TMPPA is acidic and can be deprotonated by strong bases, which can influence its stability and reactivity.

Table 2: General Hydrolytic Stability of Phosphonate Esters

| Condition | General Effect on Phosphonate Esters |

| Acidic (low pH) | Susceptible to hydrolysis. The rate can be significant, especially with heating. |

| Neutral (pH ~7) | Generally stable, with slow hydrolysis over extended periods. |

| Basic (high pH) | Prone to hydrolysis, which can be rapid, especially with stronger bases and higher temperatures. |

TMPPA exhibits good thermal stability, with a high boiling point under vacuum. However, like other organophosphorus esters, it will decompose at elevated temperatures. The thermal degradation of phosphonates can proceed via the elimination of a phosphorus acid.

Table 3: Thermal Properties of Trimethyl Phosphonoacetate

| Property | Value | Source |

| Boiling Point | 118 °C at 0.85 mmHg; 265-268 °C (lit.) | |

| Flash Point | > 112 °C | |

| Decomposition | Hazardous decomposition products include phosphine, carbon monoxide, and oxides of phosphorus. |

To prevent thermal degradation, it is crucial to avoid exposing TMPPA to excessive heat and to use it within appropriate temperature ranges during reactions and purification processes.

Organophosphorus compounds can be susceptible to photodegradation. While specific photostability data for TMPPA is limited, it is good practice to protect it from prolonged exposure to light, especially UV radiation, to prevent potential degradation. Photodegradation of some phosphonates is enhanced in the presence of iron and is influenced by pH.

Recommended Storage Conditions

Proper storage is essential to maintain the quality and stability of Trimethyl phosphonoacetate.

Table 4: Recommended Storage and Handling for Trimethyl Phosphonoacetate

| Parameter | Recommendation | Rationale | Source |

| Temperature | Store at room temperature in a cool, dry place. | To minimize thermal degradation and hydrolysis. | |

| Container | Keep in a tightly sealed container. | To prevent exposure to moisture and atmospheric contaminants. | |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) for long-term storage. | To prevent oxidation and reaction with atmospheric moisture. | |

| Incompatible Substances | Store away from strong bases, strong oxidizing agents, and sources of ignition. | To prevent base-catalyzed hydrolysis, oxidation, and fire hazards. | |

| Light | Keep in a dark place. | To prevent potential photodegradation. |

Experimental Protocols

The following are generalized protocols for assessing the stability of Trimethyl phosphonoacetate. These should be adapted and validated for specific applications.

Forced degradation studies are essential for understanding the degradation pathways and for developing stability-indicating analytical methods.

-

Preparation of TMPPA Stock Solution : Prepare a stock solution of TMPPA in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis :

-

Mix the TMPPA stock solution with an equal volume of 0.1 M HCl.

-

Incubate the mixture at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).

-

At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for analysis.

-

-

Base Hydrolysis :

-

Mix the TMPPA stock solution with an equal volume of 0.1 M NaOH.

-

Incubate at room temperature for a defined period, taking samples at various time points.

-

Neutralize each aliquot with 0.1 M HCl before analysis.

-

-

Oxidative Degradation :

-

Mix the TMPPA stock solution with a solution of 3% hydrogen peroxide.

-

Keep the mixture at room temperature, protected from light, for a defined period.

-

Withdraw samples at intervals for analysis.

-

-

Thermal Degradation :

-

Place a sample of neat TMPPA or its solution in a controlled temperature oven (e.g., 80 °C) for a defined period.

-

For solutions, ensure the solvent is stable at the test temperature.

-

Analyze samples at specified time points.

-

-

Photostability Testing :

-

Expose a solution of TMPPA in a photostable, transparent container to a light source compliant with ICH Q1B guidelines (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps).

-

Simultaneously, keep a control sample in the dark at the same temperature.

-

Analyze both the exposed and control samples at appropriate time intervals.

-

-

Analysis : Analyze all samples using a validated stability-indicating method, such as HPLC with UV or MS detection, or ³¹P NMR spectroscopy.

A stability-indicating method is crucial for separating and quantifying the parent compound from its degradation products.

-

Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase : A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate : 1.0 mL/min.

-

Detection : UV detection at an appropriate wavelength (to be determined by UV scan) or Mass Spectrometry (MS) for identification of degradation products.

-

Injection Volume : 10 µL.

-

Column Temperature : 30 °C.

Method validation should be performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

³¹P NMR is a powerful tool for monitoring the degradation of phosphorus-containing compounds.

-

Sample Preparation : Dissolve a known amount of the TMPPA sample in a deuterated solvent (e.g., CDCl₃ or D₂O).

-

Internal Standard : Add a known amount of an internal standard (e.g., trimethyl phosphate) for quantitative analysis.

-

Acquisition : Acquire the ³¹P NMR spectrum. The chemical shift of TMPPA will be distinct from its degradation products (e.g., phosphonic acid).

-

Quantification : Integrate the signals corresponding to TMPPA and its degradation products to determine their relative concentrations.

Signaling Pathways and Reaction Mechanisms

Phosphonate-containing molecules, particularly bisphosphonates, can act as analogs of ATP and interfere with cellular signaling pathways. For instance, bisphosphonates can be metabolized in cells to form non-hydrolyzable ATP analogs. These analogs can then inhibit ATP-dependent enzymes, such as protein kinases, thereby disrupting normal cellular signaling. This is a key mechanism of action for bisphosphonate drugs used in treating bone disorders.

The Michaelis-Arbuzov reaction is a key method for synthesizing phosphonates like TMPPA. It involves the reaction of a trialkyl phosphite with an alkyl halide.

TMPPA is a classic reagent in the Horner-Wadsworth-Emmons (HWE) reaction, which is used to form alkenes from aldehydes or ketones. The reaction generally favors the formation of (E)-alkenes.

Conclusion

Trimethyl phosphonoacetate is a stable compound under recommended storage conditions but is susceptible to degradation through hydrolysis, and to a lesser extent, by heat and light. For optimal stability, it should be stored in a cool, dry, dark place in a tightly sealed container, away from incompatible substances. For applications requiring high purity and lot-to-lot consistency, it is imperative to conduct appropriate stability studies and employ validated analytical methods to monitor its quality over time. The information provided in this guide serves as a foundational resource for researchers and professionals working with Trimethyl phosphonoacetate.

References

Unveiling Novel Therapeutic Avenues: A Technical Guide to the Allosteric Modulator TMPPAA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of trans-3-(4-methoxyphenyl)-N-(pentan-3-yl)acrylamide (TMPPAA), a novel allosteric agonist and positive allosteric modulator of the serotonin type 3 (5-HT3) receptor. This document outlines potential synthetic pathways, key biological activities, and detailed experimental protocols to facilitate further research and the discovery of novel reactions and therapeutic applications for this compound.

Chemical and Physical Properties of this compound

This compound is a cinnamamide derivative with a molecular formula of C19H27NO2 and a molecular weight of 301.43 g/mol . Its structure features a methoxy-substituted phenyl ring, an acrylamide core, and an N-pentan-3-yl group. The trans configuration of the double bond is a key structural feature.

Synthesis and Potential Reactions of this compound

Proposed Synthesis of this compound

A potential synthetic route for this compound involves the reaction of trans-3-(4-methoxyphenyl)acryloyl chloride with pentan-3-amine. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the HCl byproduct.

Reaction Scheme:

Exploring Novel Reactions

The chemical structure of this compound presents several opportunities for discovering novel reactions, primarily centered around the reactivity of the α,β-unsaturated amide moiety and the aromatic ring.

-

Michael Addition: The electrophilic β-carbon of the acrylamide system is susceptible to nucleophilic attack. This could be explored with a variety of soft nucleophiles, such as thiols, amines, and carbanions, to generate novel derivatives with potentially altered pharmacological profiles.

-

Cycloaddition Reactions: The electron-deficient double bond can participate in cycloaddition reactions, such as [4+2] (Diels-Alder) or [2+2] cycloadditions, with suitable dienes or alkenes to construct more complex polycyclic structures.

-

Electrophilic Aromatic Substitution: The methoxy-activated phenyl ring is a target for electrophilic substitution reactions, allowing for the introduction of various functional groups at the ortho and para positions relative to the methoxy group. This could be used to probe the structure-activity relationship of the aromatic portion of the molecule.

-

Modification of the Amide: The secondary amide functionality can be a site for further chemical modification, such as N-alkylation or derivatization, to explore its role in receptor binding and activity.

Biological Activity and Mechanism of Action

This compound has been identified as a unique modulator of the 5-HT3 receptor, a ligand-gated ion channel. It exhibits a dual mechanism of action as both a direct, partial agonist and a positive allosteric modulator (PAM) of the receptor's response to serotonin (5-HT)[1].

Allosteric Agonism and Positive Allosteric Modulation

As an allosteric agonist, this compound can directly activate the 5-HT3 receptor in the absence of the endogenous ligand, 5-HT. As a PAM, it enhances the response of the receptor to 5-HT, likely by binding to a site topographically distinct from the orthosteric binding site of 5-HT. This potentiation of the 5-HT-evoked current suggests that this compound stabilizes a receptor conformation with a higher affinity for 5-HT or a more efficient channel gating mechanism.

Quantitative Data

The following table summarizes the available quantitative data for the biological activity of this compound.

| Parameter | Value | Receptor/System | Reference |

| EC50 (as an agonist) | 1.8 µM | Human 5-HT3A receptor expressed in COS-7 cells | [1] |

| Binding Affinity (Ki) | Data not available | - | - |

| Potentiation IC50 (as a PAM) | Data not available | - | - |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound and to screen for novel reactions in a biological context.

Synthesis of trans-3-(4-methoxyphenyl)-N-(pentan-3-yl)acrylamide (this compound)

Materials:

-

trans-3-(4-methoxyphenyl)acrylic acid

-

Thionyl chloride (SOCl2)

-

Pentan-3-amine

-

Triethylamine (Et3N)

-

Anhydrous dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

Acid Chloride Formation: To a solution of trans-3-(4-methoxyphenyl)acrylic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2 hours. Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude trans-3-(4-methoxyphenyl)acryloyl chloride.

-

Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. In a separate flask, dissolve pentan-3-amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM. Add the amine solution dropwise to the acid chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure trans-3-(4-methoxyphenyl)-N-(pentan-3-yl)acrylamide.

Electrophysiological Recording of 5-HT3 Receptor Activity

Materials:

-

Xenopus laevis oocytes or a suitable mammalian cell line (e.g., HEK293) expressing the human 5-HT3A receptor.

-

Two-electrode voltage-clamp (TEVC) setup for oocytes or whole-cell patch-clamp setup for mammalian cells.

-

Recording solution (e.g., for oocytes: ND96 buffer containing 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, and 5 mM HEPES, pH 7.5).

-

This compound and 5-HT stock solutions in a suitable solvent (e.g., DMSO).

Procedure:

-

Cell Preparation: Prepare oocytes or cultured cells expressing the 5-HT3A receptor according to standard protocols.

-

Electrophysiological Recording:

-

For TEVC in Oocytes: Place an oocyte in the recording chamber and impale it with two microelectrodes filled with 3 M KCl. Clamp the membrane potential at a holding potential of -60 mV.

-

For Whole-Cell Patch-Clamp: Establish a whole-cell recording configuration on a single cell. Clamp the membrane potential at a holding potential of -60 mV.

-

-

Drug Application: Perfuse the recording chamber with the recording solution. Apply solutions containing known concentrations of this compound and/or 5-HT using a perfusion system.

-

Data Acquisition and Analysis: Record the resulting currents. To determine the EC50 of this compound as an agonist, apply increasing concentrations of this compound and measure the peak current at each concentration. To assess its PAM activity, co-apply a fixed, low concentration of 5-HT (e.g., EC10) with varying concentrations of this compound and measure the potentiation of the 5-HT-evoked current.

Radioligand Binding Assay for 5-HT3 Receptor

Materials:

-

Cell membranes prepared from cells expressing the human 5-HT3A receptor.

-

Radiolabeled 5-HT3 receptor antagonist (e.g., [3H]granisetron).

-

This compound and a known non-radiolabeled 5-HT3 receptor antagonist (for determining non-specific binding).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, add cell membranes, radiolabeled antagonist, and varying concentrations of this compound or the non-radiolabeled antagonist (for competition binding) in the binding buffer.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting the non-specific binding (in the presence of a high concentration of a known antagonist) from the total binding. Analyze the competition binding data to determine the binding affinity (Ki) of this compound.

Visualizations

Signaling Pathway of this compound at the 5-HT3 Receptor

Caption: Allosteric modulation of the 5-HT3 receptor by this compound.

Experimental Workflow for Discovering Novel Reactions

Caption: Workflow for the discovery of novel this compound derivatives.

References

Theoretical studies of TMPPA coordination chemistry

An In-depth Technical Guide to the Theoretical Studies of Tris(2-pyridylmethyl)amine (TMPPA/TPA) Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(2-pyridylmethyl)amine, commonly abbreviated as TPA or TPMA, is a versatile tripodal tetradentate ligand renowned for its ability to form stable complexes with a wide array of transition metals. Its unique architecture, featuring a central amine nitrogen and three pendant pyridyl arms, allows for the formation of well-defined coordination spheres around a metal center. This has made TPA a ligand of significant interest in various fields, including bioinorganic chemistry, catalysis, and materials science. Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the intricate electronic structures, geometries, and reactivity of TPA-metal complexes. This guide provides a comprehensive overview of the theoretical underpinnings of TPA coordination chemistry, supplemented with experimental data and protocols for a holistic understanding.

Theoretical Framework: Understanding the Electronic and Geometric Properties of TPA Complexes

Computational chemistry, particularly DFT, has become an indispensable tool for investigating the properties of transition metal complexes.[1][2][3] For TPA-metal systems, DFT calculations provide valuable insights into their structural features and relative stabilities.[4]

Coordination Geometries

TPA typically coordinates to a metal ion through its four nitrogen atoms, leading to various coordination geometries. The resulting geometry is influenced by the nature of the metal ion, its oxidation state, and the presence of any additional ligands.

-

Copper Complexes: Copper(I) complexes of TPA have been synthesized and characterized to study the effect of counteranions and auxiliary ligands on their molecular structures.[5] While many of these complexes adopt a distorted tetrahedral geometry, [Cu(TPMA)][BPh4] exhibits a trigonal pyramidal geometry due to a stabilizing cuprophilic interaction. In the solid state, Cu(I) complexes with substituted TPA ligands also show a distorted tetrahedral geometry. Copper(II) complexes with the general formula [Cu(TPMA)X]+ (where X is a halide) are typically found to be isostructural.

-

Iron Complexes: Mononuclear Fe(II) complexes with TPA and a neutral bidentate ligand have been shown to exhibit spin crossover (SCO) behavior. The coordination environment around the iron center in these complexes is crucial for this phenomenon.

-

Vanadium Complexes: The cis-dioxidovanadium(V) complex with TPA features a distorted octahedral environment where TPA acts as a tetradentate ligand.

Electronic Structure and Bonding

DFT calculations are employed to understand the electronic properties of TPA complexes. These calculations can reveal details about metal-ligand bonding, charge distribution, and molecular orbital energies. For instance, in a study of vanadium-TPA complexes, DFT calculations using the mPW1PW91 functional were used to analyze the structural and electronic properties. The analysis of reactive sites through molecular electrostatic potential maps and noncovalent interactions provides a deeper understanding of the complex's stability and reactivity.

Data Presentation: A Quantitative Look at TPA Complexes

The following tables summarize key quantitative data from theoretical and experimental studies on various TPA-metal complexes.

| Complex | Metal Ion | Oxidation State | Coordination Geometry | Key Bond Lengths (Å) | Reference(s) |

| [Cu(TPMA)][BPh4] | Cu | +1 | Trigonal Pyramidal | Cu-Cu = 2.8323(12) | |

| [Cu(TPMA*)Br] (substituted TPA) | Cu | +1 | Distorted Tetrahedral | - | |

| [Cu(TPMA)Cl]+ | Cu | +2 | Trigonal Bipyramidal | - | |

| --INVALID-LINK--2 | Fe | +2 | Octahedral | - | |

| [VO2(tpma)]+ | V | +5 | Distorted Octahedral | V=O = 1.624(2)–1.631(2), V-N(pyridyl) = 2.090(3)–2.277(2), V-N(amine) = 2.250(2)–2.258(2) |

Table 1: Selected Structural Data for TPA-Metal Complexes.

| Complex | Method | E1/2 (V vs. SCE) | Notes | Reference(s) |

| [Cu(TPMA)Br]+/2+ | Cyclic Voltammetry | -0.240 | - | |

| [Cu(TPMA1)Br]+/2+ (substituted TPA) | Cyclic Voltammetry | -0.310 | Stepwise decrease in E1/2 with increasing electron-donating groups on the pyridine rings. | |

| [Cu(TPMA2)Br]+/2+ (substituted TPA) | Cyclic Voltammetry | -0.360 | Stepwise decrease in E1/2 with increasing electron-donating groups on the pyridine rings. | |

| [Cu(TPMA*3)Br]+/2+ (substituted TPA) | Cyclic Voltammetry | -0.420 | Stepwise decrease in E1/2 with increasing electron-donating groups on the pyridine rings. |

Table 2: Electrochemical Data for Copper-TPA Complexes.

Experimental Protocols

The theoretical studies of TPA coordination chemistry are often complemented by experimental work to validate computational findings. Below are overviews of key experimental methodologies.

Synthesis of TPA-Metal Complexes

The synthesis of TPA-metal complexes typically involves the reaction of the TPA ligand with a suitable metal salt in an appropriate solvent. For example, the synthesis of mixed multimetallic TPA-based complexes involves mixing the amino acid L-Phe with a metal perchlorate salt in methanol, followed by the addition of a pre-formed TPA-metal complex.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of TPA-metal complexes. This technique provides precise information on bond lengths, bond angles, and the overall coordination geometry. The structural characterization of a diprotonated decavanadate with TPA as a counter-ion was performed using this method.

Spectroscopic Techniques

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the vibrational modes of the TPA ligand and to probe its coordination to the metal center.

-

UV-Vis Spectroscopy: Electronic absorption spectroscopy provides information about the electronic transitions within the complex, which are sensitive to the coordination environment and the oxidation state of the metal.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR spectroscopy is a powerful tool for characterizing the structure in solution.

Electrochemical Methods

Cyclic voltammetry is commonly used to study the redox properties of TPA-metal complexes, providing information on the stability of different oxidation states and the reversibility of electron transfer processes.

Computational Methods

Theoretical calculations on TPA complexes are predominantly performed using Density Functional Theory (DFT).

-

Functional and Basis Set Selection: The choice of the exchange-correlation functional and basis set is crucial for obtaining accurate results. For a vanadium-TPA complex, the mPW1PW91 functional was used with the 6–31G(d) basis set for non-metal atoms and LANL2DZ for the vanadium atom. Benchmarking studies have shown that for 3d transition metal hydrides, geometries can be accurately obtained with RI-BP86-D3(PCM)/def2-SVP, and single-point energy calculations with PBE0-D3(PCM)/def2-TZVP reproduce experimental hydricity well.

-

Software: The Gaussian suite of programs is a commonly used software package for performing these calculations.

Visualizations: Workflows and Relationships

Diagrams generated using Graphviz (DOT language) can effectively illustrate experimental workflows and conceptual relationships in the study of TPA coordination chemistry.

Caption: A generalized experimental and theoretical workflow for the study of TPA-metal complexes.

Caption: A simplified conceptual diagram of a copper-TPA catalyzed Atom Transfer Radical Addition (ATRA) reaction.

Conclusion

The coordination chemistry of tris(2-pyridylmethyl)amine is a rich and active area of research. Theoretical studies, in close concert with experimental investigations, have been pivotal in advancing our understanding of the structure, bonding, and reactivity of TPA-metal complexes. This guide has provided a snapshot of the key theoretical concepts, quantitative data, and experimental methodologies that are central to this field. For researchers and professionals in drug development and related scientific disciplines, a thorough grasp of these principles is essential for the rational design of novel metal-based therapeutics, catalysts, and materials with tailored properties.

References

Spectroscopic Profile of Trimethylolpropane Phosphite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for trimethylolpropane phosphite (CAS No. 824-11-3), a key intermediate and ligand in various chemical syntheses. This document outlines the characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for trimethylolpropane phosphite, facilitating easy reference and comparison.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H NMR | ~3.8 - 4.2 | m | -CH₂-O-P (axial and equatorial) |

| ~1.4 - 1.6 | q | -CH₂-CH₃ | |

| ~0.8 - 1.0 | t | -CH₂-CH₃ | |

| ¹³C NMR | ~65 - 75 | -CH₂-O-P[1] | |

| ~35 - 40 | Quaternary Carbon[1] | ||

| ~7 - 10 | -CH₃[1] | ||

| ³¹P NMR | ~120 - 140 | s | P(III) |

Note: Chemical shifts are referenced relative to tetramethylsilane (TMS) for ¹H and ¹³C NMR, and phosphoric acid for ³¹P NMR. The exact chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2850 - 2950 | Strong | C-H stretching[1] |

| ~1000 - 1050 | Strong | P-O-C stretching[1] |

Table 3: Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 162 | [M]⁺ | Molecular Ion |

| 133 | [M - C₂H₅]⁺ | |

| 47 | [PO]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A standard NMR spectrometer operating at a field strength of 300-500 MHz for ¹H NMR is suitable.

-

Sample Preparation: Approximately 10-20 mg of trimethylolpropane phosphite is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. The solution should be homogeneous.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-10 ppm.

-

Number of Scans: 16-64, depending on the desired signal-to-noise ratio.

-

Relaxation Delay: 1-5 seconds.

-

Reference: Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: 0-150 ppm.

-

Number of Scans: 512-2048, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Reference: Solvent peak (e.g., CDCl₃ at δ = 77.16 ppm) or TMS.

-

-

³¹P NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: A range appropriate for phosphites, typically centered around 130 ppm.

-

Number of Scans: 64-256.

-

Relaxation Delay: 2-5 seconds.

-

Reference: 85% Phosphoric acid in D₂O as an external standard (δ = 0.0 ppm).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Instrumentation: A standard FTIR spectrometer.

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of solid trimethylolpropane phosphite with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A spectrum of the empty sample compartment or a pure KBr pellet is recorded as the background and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.

-

Sample Introduction: The sample can be introduced via a direct insertion probe or, if volatile enough, via gas chromatography.

-

Ionization Method: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Data Acquisition:

-

Mass Range: m/z 40-300.

-

Scan Speed: Appropriate for the resolution of the instrument.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of trimethylolpropane phosphite.

Caption: Workflow for the spectroscopic characterization of trimethylolpropane phosphite.

References

Methodological & Application

Application Notes and Protocols for TMPPA in Transition Metal Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(2,4,6-trimethoxyphenyl)phosphine (TMPPA), also known as TTMPP, is a highly effective organophosphorus compound in the realm of transition metal catalysis. Characterized by its significant steric bulk and strong electron-donating properties, TMPPA serves as a powerful ligand, enhancing the reactivity and efficiency of various catalytic systems.[1][2] Its utility is particularly noted in palladium-catalyzed cross-coupling reactions, where it has been shown to facilitate challenging transformations, including the activation of less reactive aryl chlorides.[1]

These application notes provide detailed protocols and data for the use of TMPPA as a ligand in two pivotal transition metal-catalyzed reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The information is intended to guide researchers in leveraging the unique properties of TMPPA to achieve desired synthetic outcomes.

I. Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. The use of bulky, electron-rich phosphine ligands like TMPPA is crucial for promoting the oxidative addition of challenging substrates, such as aryl chlorides, and facilitating the overall catalytic cycle.[1][3]

Application: Coupling of Aryl Chlorides at Room Temperature

A notable application of TMPPA is in the palladium-catalyzed Suzuki-Miyaura coupling of aryl chlorides, which are often less reactive than their bromide or iodide counterparts. The use of a Pd(OAc)₂/TMPPA catalytic system has been demonstrated to be effective for the coupling of 4-chlorobenzaldehyde with phenylboronic acid at room temperature.

| Entry | Aryl Halide | Boronic Acid | Catalyst System | Solvent | Temp. (°C) | Yield (%) |

| 1 | 4-Chlorobenzaldehyde | Phenylboronic acid | Pd(OAc)₂ / TMPPA | Dioxane | RT | >95 |

Table 1: Suzuki-Miyaura Coupling of 4-Chlorobenzaldehyde with Phenylboronic Acid using a Pd/TMPPA Catalyst.

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tris(2,4,6-trimethoxyphenyl)phosphine (TMPPA)

-

4-Chlorobenzaldehyde

-

Phenylboronic acid

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous dioxane

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (0.02 mmol, 2 mol%).

-

Add TMPPA (0.04 mmol, 4 mol%).

-

Add 4-chlorobenzaldehyde (1.0 mmol, 1.0 equiv).

-

Add phenylboronic acid (1.5 mmol, 1.5 equiv).

-

Add cesium carbonate (2.0 mmol, 2.0 equiv).

-

Add anhydrous dioxane (5 mL).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

II. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines. The reaction's success is highly dependent on the choice of ligand, with bulky, electron-rich phosphines like TMPPA being particularly suitable for coupling challenging substrates.

Application: Amination of Aryl Halides

While specific examples with detailed quantitative data for TMPPA in Buchwald-Hartwig aminations are less commonly reported in readily available literature compared to more specialized ligands, its properties make it a strong candidate for such transformations. The following protocol is a general guideline for employing TMPPA in the amination of aryl halides, based on established methodologies for similar bulky phosphine ligands.

Materials:

-

Palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

-

Tris(2,4,6-trimethoxyphenyl)phosphine (TMPPA)

-

Aryl halide (e.g., aryl bromide or chloride)

-

Amine

-

Strong base (e.g., sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS))

-

Anhydrous solvent (e.g., toluene or dioxane)

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd) and TMPPA (0.02 mmol, 2 mol%) to a dry Schlenk tube.

-

Add the aryl halide (1.0 mmol, 1.0 equiv).

-

Add the amine (1.2 mmol, 1.2 equiv).

-

Add the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv).

-

Add the anhydrous solvent (5 mL).

-

Seal the tube and heat the reaction mixture with stirring at the appropriate temperature (typically 80-110 °C).

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography.

Caption: A typical experimental workflow for a Buchwald-Hartwig amination reaction.

Conclusion

Tris(2,4,6-trimethoxyphenyl)phosphine (TMPPA) is a valuable ligand for advancing challenging transition metal-catalyzed cross-coupling reactions. Its steric hindrance and electron-rich nature contribute to the high reactivity of the catalytic system, enabling transformations such as the Suzuki-Miyaura coupling of aryl chlorides at room temperature. While detailed reports on its application in Buchwald-Hartwig aminations are less common, its properties suggest significant potential. The protocols and data presented herein provide a foundation for researchers to explore the utility of TMPPA in their synthetic endeavors, particularly when dealing with less reactive substrates or when seeking to perform reactions under milder conditions. Further optimization of reaction parameters for specific substrate combinations is encouraged to achieve the best possible outcomes.

References

- 1. uwindsor.ca [uwindsor.ca]

- 2. A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Coordination Compounds with meso-tetra(4-carboxyphenyl)porphyrin (TMPPA)

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the synthesis of meso-tetra(4-carboxyphenyl)porphyrin (TMPPA), also known as TCPP, and its coordination compounds, with a focus on zinc (Zn) and zirconium (Zr) based metal-organic frameworks (MOFs). It includes comprehensive experimental procedures, characterization data, and an overview of their application in photodynamic therapy (PDT), including the relevant signaling pathways.

Introduction

Meso-tetra(4-carboxyphenyl)porphyrin (TMPPA) is a versatile synthetic porphyrin that serves as a valuable building block in the construction of coordination polymers and metal-organic frameworks (MOFs).[1] The four carboxylic acid groups at the meso positions of the porphyrin core provide ideal coordination sites for metal ions, enabling the formation of highly ordered, porous structures. These materials have garnered significant interest for their potential applications in gas storage, catalysis, sensing, and particularly in the biomedical field as photosensitizers for photodynamic therapy (PDT).[2][3]

This document outlines the synthesis of the TMPPA ligand and subsequent formation of Zn- and Zr-based coordination compounds. It also delves into the mechanism of action of these compounds as photosensitizers in PDT, a promising cancer treatment modality.[4]

Experimental Protocols

Synthesis of meso-tetra(4-carboxyphenyl)porphyrin (TMPPA)

This protocol describes the synthesis of the TMPPA ligand (H₂TCPP) via the Lindsey condensation method, followed by hydrolysis of the ester intermediate.

Workflow for TMPPA Synthesis

Caption: Workflow for the synthesis of TMPPA ligand.

Materials:

-

Pyrrole

-

Methyl 4-formylbenzoate

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Tetrahydrofuran (THF)

-

Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl), 2M

-

Methanol

-

Chloroform

-

Hexane

Procedure:

-

Condensation: In a three-necked flask under a nitrogen atmosphere, dissolve methyl 4-formylbenzoate (0.72 mmol) and freshly distilled pyrrole (0.72 mmol) in anhydrous DCM (15 mL).

-

Flush the mixture with nitrogen for 15 minutes.

-

Add TFA (catalytic amount) to the solution. The solution should turn reddish.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Add DDQ (0.72 mmol) and continue stirring for another 1 hour to oxidize the porphyrinogen.

-

Remove the solvent under reduced pressure.

-

Purification of the Ester: Purify the resulting solid by column chromatography on silica gel using a chloroform/hexane (1.5/1 v/v) eluent to obtain the tetramethyl ester of TMPPA.

-

Hydrolysis: Dissolve the purified tetramethyl ester (0.593 g, 0.70 mmol) in THF (100 mL).

-

Add an aqueous solution of KOH (10 mL, containing 300 equivalents of KOH).

-

Reflux the mixture at 75°C for 16 hours.[5]

-

After cooling, remove the THF by rotary evaporation.

-

Precipitation: Treat the aqueous residue with 2N HCl (150 mL) to precipitate the protonated porphyrin.

-

Filter the green precipitate and wash thoroughly with water (5 x 50 mL).

-

Neutralize the protonated porphyrin with pyridine (15 mL).

-

Remove the pyridine by rotary evaporation and wash the resulting solid with water (3 x 50 mL).

-

Dry the final product, TMPPA, under vacuum.

Synthesis of a Zinc-TMPPA MOF (Zn-TCPP)

This protocol describes a solvothermal method for the synthesis of a Zn-TMPPA MOF.

Materials:

-

TMPPA (H₂TCPP)

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

Procedure:

-

In a Teflon-lined autoclave, dissolve TMPPA (e.g., 0.05 mmol) in DMF.

-

In a separate vial, dissolve zinc nitrate hexahydrate (e.g., 0.1 mmol) in a mixture of DMF and ethanol.

-

Add the zinc salt solution to the TMPPA solution.

-

Seal the autoclave and heat it at a constant temperature (e.g., 100-140°C) for 24-48 hours.

-

After cooling to room temperature, collect the crystalline product by filtration.

-

Wash the product with fresh DMF and then with ethanol to remove unreacted starting materials.

-

Dry the Zn-TMPPA MOF under vacuum.

Synthesis of a Zirconium-TMPPA MOF (UiO-67 type)

This protocol describes the synthesis of a Zr-based MOF with TMPPA as the organic linker, which is isostructural to UiO-67.

Materials:

-

TMPPA (H₂TCPP)

-

Zirconium(IV) chloride (ZrCl₄)

-

N,N-Dimethylformamide (DMF)

-

Acetic acid (as a modulator)

Procedure:

-

In a Teflon-lined autoclave, dissolve ZrCl₄ (e.g., 0.05 mmol) and TMPPA (e.g., 0.05 mmol) in DMF.

-

Add acetic acid (e.g., 10-20 equivalents relative to ZrCl₄) to the solution. The modulator helps to control the crystallinity and defect density of the MOF.

-

Seal the autoclave and heat it at a constant temperature (e.g., 120°C) for 24 hours.

-

After cooling to room temperature, collect the white crystalline product by centrifugation or filtration.

-

Wash the product with fresh DMF and then with ethanol.

-

Activate the MOF by solvent exchange with ethanol and then heat under vacuum to remove residual solvent from the pores.

Characterization Data

The successful synthesis of TMPPA and its coordination compounds can be confirmed by various analytical techniques. The following tables summarize typical characterization data.

Table 1: Physicochemical Properties of TMPPA

| Property | Value | Reference |

| Molecular Formula | C₄₈H₃₀N₄O₈ | |

| Molecular Weight | 790.77 g/mol | |

| Appearance | Purple crystalline solid | |

| Solubility | Soluble in DMF, DMSO; sparingly soluble in methanol |

Table 2: Spectroscopic Data for TMPPA and its Coordination Compounds

| Compound | Technique | Characteristic Peaks/Signals | Reference |

| TMPPA (H₂TCPP) | ¹H NMR (DMSO-d₆) | δ ~8.8 ppm (s, 8H, pyrrole-β), δ ~8.3 ppm (d, 8H, phenyl), δ ~8.1 ppm (d, 8H, phenyl), δ ~ -2.9 ppm (s, 2H, pyrrole-NH) | |

| FT-IR (KBr) | ν ~3310 cm⁻¹ (N-H stretch), ν ~1690 cm⁻¹ (C=O stretch of COOH) | ||

| UV-Vis (DMF) | Soret band: ~418 nm; Q-bands: ~514, 548, 590, 646 nm | ||

| Zn-TMPPA MOF | FT-IR (KBr) | Disappearance of N-H stretch (~3310 cm⁻¹), Shift of C=O stretch to ~1580 cm⁻¹ and ~1380 cm⁻¹ (asymmetric and symmetric COO⁻ stretch) | |

| Zr-TMPPA MOF | FT-IR (KBr) | Disappearance of N-H stretch, Shift of C=O stretch to asymmetric and symmetric COO⁻ stretches, Appearance of Zr-O vibrations below 800 cm⁻¹ |

Table 3: Crystallographic Data for Representative MOFs

| MOF | Metal | Formula Unit (example) | Crystal System | Space Group | Reference |

| Zn-based MOF | Zn(II) | [Zn₂(TCPP)(H₂O)₂] | Tetragonal | P4/ncc | |

| Zr-based MOF (UiO-67 type) | Zr(IV) | [Zr₆O₄(OH)₄(TCPP)₆] | Cubic | Fm-3m |

Application in Photodynamic Therapy (PDT)